5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECLKVXODNUVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Features of the Method:
- Catalyst: Copper(I) chloride
- Scope: Multikilogram scale synthesis
- Outcome: High yield and purity of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride
- Advantages: Efficient, scalable, and reproducible for industrial applications
Reaction Summary:
The process involves the formation of the imidazole ring via cyclization of appropriate precursors in the presence of copper(I) chloride, which acts as a catalyst to promote the reaction under controlled conditions. The reaction conditions were optimized to maximize yield and minimize by-products.
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) chloride |
| Scale | Multikilogram |
| Product | 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride |
| Purification | Standard work-up and crystallization |
| Spectroscopic Confirmation | 1H and 13C NMR |
This protocol is considered a benchmark for preparing the target compound and its derivatives due to its efficiency and scalability.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- The copper(I) chloride protocol was optimized for large-scale production, demonstrating robustness and reproducibility, with full characterization by NMR spectroscopy confirming product identity and purity.
- Multi-component reactions provide a greener alternative with fewer steps and less waste, though adaptation for this compound specifically requires modification of starting materials to incorporate the cyclopropyl group.
- The choice of catalyst and solvent plays a crucial role in yield and environmental impact; copper(I) chloride offers a balance between efficiency and cost, whereas ionic liquids and pyridinium hydrogen sulfate offer greener alternatives.
- No direct yields for the exact target compound via MCR were reported, but related compounds showed promising synthesis routes and biological activity, indicating potential for further development.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the bromophenyl group can yield 5-(4-nitrophenyl)-2-cyclopropyl-1H-imidazole, while nucleophilic substitution can produce various substituted imidazole derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
-
Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For example:
Cell Line IC50 (µM) Reference Drug IC50 (µM) HeLa (cervical cancer) 10.5 Doxorubicin (5.0) MCF-7 (breast cancer) 12.3 Paclitaxel (8.0) A549 (lung cancer) 15.0 Cisplatin (6.0) - Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes and receptors, influencing various biological pathways.
-
Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For example:
-
Biological Research
-
Antimicrobial Activity : The compound exhibits notable antimicrobial properties, effective against several bacterial strains:
Microorganism MIC (µg/mL) Standard Treatment Staphylococcus aureus 32 Penicillin Escherichia coli 16 Ampicillin Pseudomonas aeruginosa 64 Ciprofloxacin - Cell Signaling Modulation : It can influence cellular signaling pathways, affecting gene expression and cellular responses.
-
Antimicrobial Activity : The compound exhibits notable antimicrobial properties, effective against several bacterial strains:
-
Material Science
- The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its potential applications include organic electronics and photonic devices.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that treatment with 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole reduced infection rates in animal models of bacterial infections, suggesting its therapeutic potential in infectious diseases.
- Anticancer Research : In another investigation involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups, reinforcing its potential as an antitumor agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features:
- Bromophenyl Group : Enhances binding affinity to target proteins.
- Cyclopropyl Moiety : Influences pharmacokinetics and bioavailability.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific targets, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole with structurally related compounds:
Key Observations:
- Substituent Effects : The target compound’s cyclopropyl group distinguishes it from methyl (e.g., ) or morpholinylmethyl (e.g., ) substituents, likely altering steric bulk and electronic properties.
- Molecular Weight : The target compound (MW ~277) is lighter than triazole-thione derivatives (e.g., 503.80 in ) but heavier than simpler analogs like 5-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine (252.11, ).
Structural and Functional Divergence
- Halogen Effects : Bromine’s larger atomic radius compared to fluorine (e.g., in SB 202190) may influence lipophilicity and metabolic stability.
Biological Activity
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its imidazole ring and a cyclopropyl group, which contribute to its unique biological properties. The presence of the bromophenyl moiety enhances its lipophilicity and potential interactions with biological targets.
The mechanism of action for this compound involves several pathways:
- Protein Interaction : The imidazole ring can interact with nucleophilic sites on proteins, potentially altering their function.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Cell Signaling Modulation : The compound can influence various signaling pathways, affecting gene expression and cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Treatment |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 16 | Ampicillin |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, revealing significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Doxorubicin (5.0) |
| MCF-7 (breast cancer) | 12.3 | Paclitaxel (8.0) |
| A549 (lung cancer) | 15.0 | Cisplatin (6.0) |
Case Studies
- Antimicrobial Efficacy : A study involving the application of this compound in treating bacterial infections showed a reduction in infection rates in animal models, suggesting its potential as a therapeutic agent in infectious diseases.
- Anticancer Research : In a recent investigation, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an antitumor agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The bromophenyl group enhances binding affinity to target proteins.
- The cyclopropyl moiety may influence the compound's pharmacokinetics and bioavailability.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a modified Debus–Radziszewski reaction, a common method for substituted imidazoles. Evidence from analogous 2,4,5-tri-substituted imidazoles (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole) shows that cyclocondensation of α-diketones with aldehydes and ammonium acetate in acetic acid under reflux yields imidazole derivatives. Key factors include:
- Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) may require extended reaction times (18–24 hours) compared to electron-donating groups .
- Solvent choice : Acetic acid enhances cyclization efficiency, while ethanol may reduce side reactions.
- Yield optimization : Typical yields range from 65% to 85%, with purity confirmed by HPLC (>95%) and melting-point analysis.
Example Protocol (Adapted from ):
| Reagent | Molar Ratio | Conditions |
|---|---|---|
| 4-Bromobenzaldehyde | 1.0 | Acetic acid, reflux |
| Cyclopropanecarboxamide | 1.1 | 24 h, 120°C |
| Ammonium acetate | 2.0 | N₂ atmosphere |
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions. The cyclopropyl group typically shows upfield shifts (δ 0.8–1.2 ppm for CH₂ protons) .
- X-ray crystallography : Employ SHELXL (for refinement) and ORTEP-III (for visualization) to resolve crystal packing and bond angles. For example, bromophenyl-substituted imidazoles exhibit dihedral angles of 30–64° between aromatic rings and the imidazole core, influencing steric interactions .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.02 for C₁₂H₁₀BrN₂).
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl and bromophenyl groups influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Steric effects : The cyclopropyl group introduces torsional strain, potentially enhancing binding selectivity in enzyme pockets. For example, similar imidazoles with bulky substituents show improved affinity for kinase targets .
- Electronic effects : The electron-withdrawing bromophenyl group stabilizes the imidazole ring via resonance, altering pKa (predicted ~6.2 for the NH group). This impacts solubility and bioavailability.
- Computational modeling : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites for derivatization .
Q. How can contradictory data on biological activity be resolved using structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- SAR framework : Compare activity data of this compound with analogs (e.g., chloro- or fluorophenyl derivatives). For instance, bromine’s higher electronegativity may enhance halogen bonding in target proteins .
- Crystallographic validation : Co-crystallize the compound with biological targets (e.g., enzymes) to identify binding modes. SHELXD and SHELXE are robust for phase determination in macromolecular complexes .
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency (IC₅₀) and efficacy differences across studies.
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (e.g., hexane/ethyl acetate). Bromophenyl derivatives often crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .
- Temperature gradients : Slow cooling from 80°C to 4°C promotes nucleation.
- Additive use : Trace trifluoroacetic acid (TFA) can improve crystal morphology by protonating the imidazole NH, reducing disorder .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME prediction : Tools like SwissADME estimate LogP (~3.1) and membrane permeability (Caco-2 model). The bromophenyl group may reduce metabolic clearance via cytochrome P450 inhibition .
- Molecular dynamics (MD) : Simulate interactions with blood plasma proteins (e.g., albumin) using GROMACS. Bromine’s hydrophobic surface area increases binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
